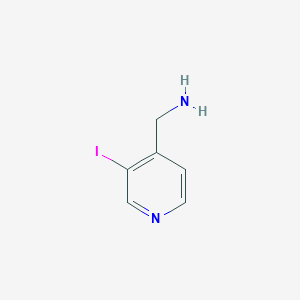
(3-Iodopyridin-4-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodopyridin-4-yl)methanamine is an organic compound with the molecular formula C6H7IN2. It is a derivative of pyridine, where an iodine atom is substituted at the third position and a methanamine group is attached to the fourth position of the pyridine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodopyridin-4-yl)methanamine typically involves the iodination of pyridine derivatives followed by the introduction of the methanamine group. One common method is the iodination of 4-pyridinemethanamine using iodine and a suitable oxidizing agent. The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as copper iodide to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodopyridin-4-yl)methanamine undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can convert the iodine substituent to other functional groups, such as hydrogen or alkyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The iodine atom in this compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Nucleophiles like amines or thiols are used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Deiodinated or alkylated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(3-Iodopyridin-4-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Industry: It is used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of (3-Iodopyridin-4-yl)methanamine involves its interaction with various molecular targets and pathways. The iodine substituent can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to biological targets. The methanamine group can form hydrogen bonds, further affecting the compound’s interactions with enzymes and receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Iodopyridine: Similar structure but with iodine at the second position.
4-Iodopyridine: Iodine substituted at the fourth position.
3-Iodopyridine: Iodine substituted at the third position without the methanamine group.
Uniqueness
(3-Iodopyridin-4-yl)methanamine is unique due to the presence of both the iodine and methanamine groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C6H7IN2 |
|---|---|
Poids moléculaire |
234.04 g/mol |
Nom IUPAC |
(3-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C6H7IN2/c7-6-4-9-2-1-5(6)3-8/h1-2,4H,3,8H2 |
Clé InChI |
ZJKOANKAVWURKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC(=C1CN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















